N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-L-valine
Description
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-L-valine is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their alkylating properties. These properties make the compound particularly useful in the development of chemotherapeutic agents.
Properties
CAS No. |
61852-76-4 |
|---|---|
Molecular Formula |
C22H33Cl2N3O4S |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H33Cl2N3O4S/c1-15(2)20(22(30)31)26-21(29)18(8-13-32-3)25-19(28)14-16-4-6-17(7-5-16)27(11-9-23)12-10-24/h4-7,15,18,20H,8-14H2,1-3H3,(H,25,28)(H,26,29)(H,30,31)/t18-,20+/m1/s1 |
InChI Key |
FONATSFQSZKLHS-QUCCMNQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H](CCSC)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-L-valine involves multiple steps, starting from the protection of functional groups to the final deprotection and purification. The initial step typically involves the protection of the amino group of methionine using a suitable protecting group like tert-butyloxycarbonyl (Boc). This is followed by the acylation of the protected methionine with 4-[bis(2-chloroethyl)amino]phenylacetic acid under basic conditions to form the intermediate product. The final step involves the coupling of the intermediate with L-valine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and subsequent deprotection to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-L-valine undergoes several types of chemical reactions, including:
Oxidation: The methionine moiety can be oxidized to its sulfoxide or sulfone derivatives.
Reduction: The bis(2-chloroethyl)amino group can be reduced to its corresponding amine.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like thiols or amines are used under basic conditions to replace the chloroethyl groups.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-L-valine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its alkylating properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-L-valine involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the nucleophilic sites in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A chemotherapy agent with similar alkylating properties.
Melphalan: Another alkylating agent used in cancer treatment.
Sarcolysine: Known for its antitumor activity
Uniqueness
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-L-valine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable conjugates with amino acids like methionine and valine enhances its therapeutic potential and selectivity .
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